

Mass Spectrometry Unleashes the Molecular Signature of Synthetic Tetrapeptide-5

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Compound of Interest

Compound Name: Tetrapeptide-5

Cat. No.: B611305

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[City, State] – [Date] – A detailed application note released today provides a comprehensive mass spectrometry-based workflow for the characterization of synthetic **Tetrapeptide-5**, a popular active ingredient in the cosmetics industry. This document offers researchers, scientists, and drug development professionals a robust protocol for confirming the identity, purity, and sequence of this peptide, ensuring the quality and efficacy of consumer products.

Tetrapeptide-5, also known as Acetyl **Tetrapeptide-5**, is a synthetic peptide with the sequence Ac- β -Ala-His-Ser-His-OH.[1] It is widely recognized for its efficacy in reducing under-eye puffiness and dark circles. The newly outlined protocol utilizes high-resolution mass spectrometry to provide a detailed molecular fingerprint of the synthetic peptide, a critical step in quality control and formulation development.

The application note details a method employing Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). This powerful technique allows for the precise determination of the peptide's molecular weight and the confirmation of its amino acid sequence through fragmentation analysis. The expected fragmentation pattern, characterized by the presence of specific b- and y-ions, provides irrefutable evidence of the peptide's primary structure.

Included in the application note are detailed experimental protocols, data presentation tables for easy interpretation of results, and visual diagrams generated using Graphviz to illustrate the experimental workflow and the peptide's mechanism of action.

Application Notes and Protocols

Introduction

Tetrapeptide-5 (Acetyl **Tetrapeptide-5**) is a synthetic peptide with the amino acid sequence Ac-β-Ala-His-Ser-His-OH.[1] Its molecular formula is C₂₀H₂₈N₈O₇, and it has a monoisotopic mass of 492.2081 Da.[1] In the field of cosmetics, it is primarily used to reduce puffiness and dark circles under the eyes. Its proposed mechanisms of action include the inhibition of Angiotensin-Converting Enzyme (ACE), prevention of collagen glycation, and improvement of microcirculation.[2][3] Accurate and reliable characterization of this synthetic peptide is crucial for ensuring its quality, safety, and efficacy in final product formulations. Mass spectrometry offers a rapid, sensitive, and specific method for the primary structure verification of synthetic peptides like **Tetrapeptide-5**. [4][5][6] This application note provides a detailed protocol for the characterization of synthetic **Tetrapeptide-5** using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).

Experimental Protocols

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of synthetic **Tetrapeptide-5** in deionized water.
- Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL in a solvent mixture of 50% acetonitrile and 0.1% formic acid in water. This solvent composition is amenable to electrospray ionization.
- Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
- Ionization Mode: Positive ion mode is used to generate protonated molecular ions ([M+H]⁺).
- MS1 Scan Parameters:
 - Mass Range: m/z 100-1000
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V

- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- MS/MS (Tandem MS) Analysis:
 - Precursor Ion Selection: Isolate the $[M+H]^+$ ion of **Tetrapeptide-5** (expected m/z 493.2159).
 - Collision Gas: Argon.
 - Collision Energy: Apply a collision energy ramp (e.g., 10-30 eV) to induce fragmentation.
 - Fragment Ion Scan: Acquire fragment ion spectra to identify characteristic b- and y-ions.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis of **Tetrapeptide-5** is summarized in the tables below.

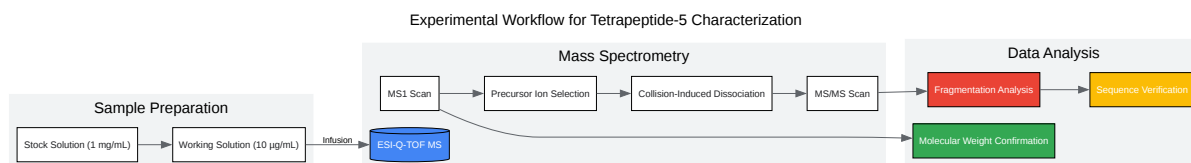
Table 1: Theoretical Mass of **Tetrapeptide-5**

Property	Value
Molecular Formula	C ₂₀ H ₂₈ N ₈ O ₇
Monoisotopic Mass	492.2081 Da
Average Mass	492.49 g/mol
$[M+H]^+$ (Monoisotopic)	493.2159 m/z
$[M+2H]^{2+}$ (Monoisotopic)	247.1124 m/z

Table 2: Theoretical MS/MS Fragmentation of **Tetrapeptide-5** ($[M+H]^+$)

Fragment Ion	Sequence	Calculated m/z
b1	Ac- β -Ala	116.0706
b2	Ac- β -Ala-His	253.1295
b3	Ac- β -Ala-His-Ser	340.1615
y1	His	156.0767
y2	Ser-His	243.1087
y3	His-Ser-His	380.1676

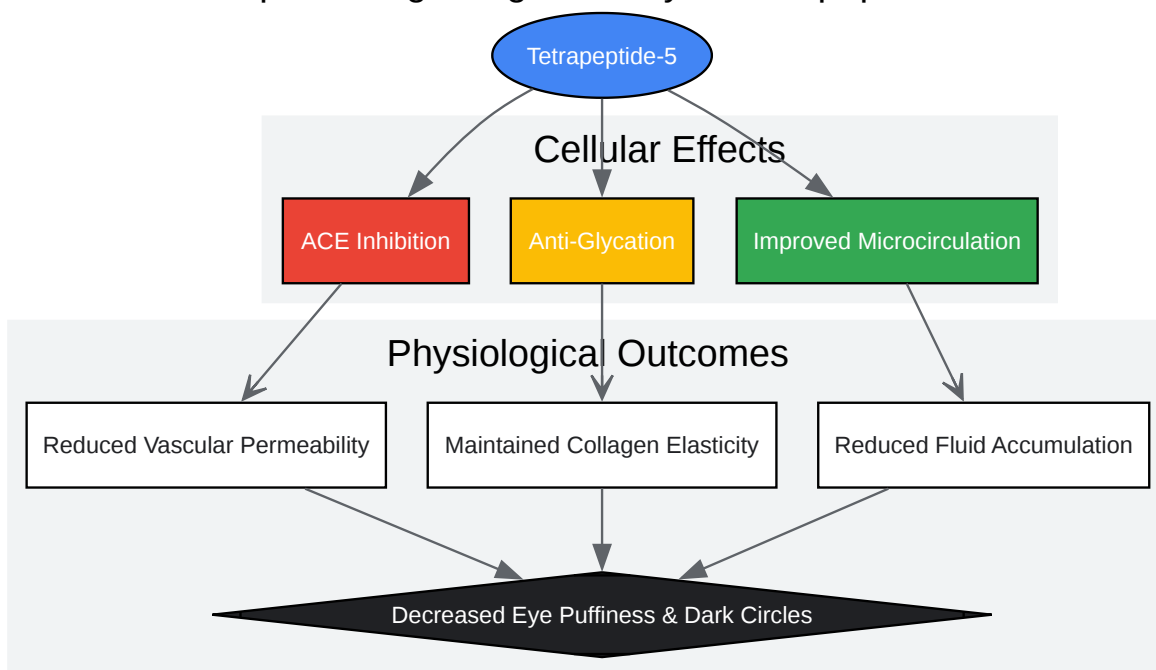
Mandatory Visualizations



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Experimental workflow for **Tetrapeptide-5** characterization.

Proposed Signaling Pathway of Tetrapeptide-5



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*Proposed signaling pathway of **Tetrapeptide-5**.*

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